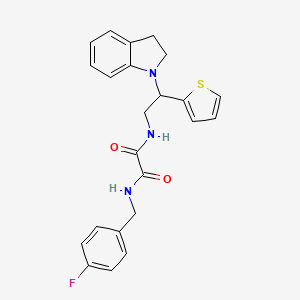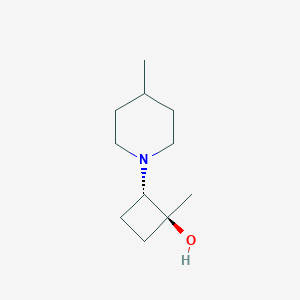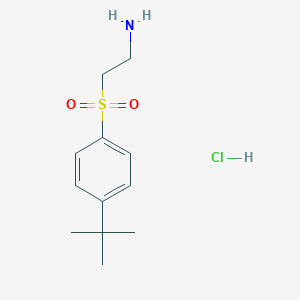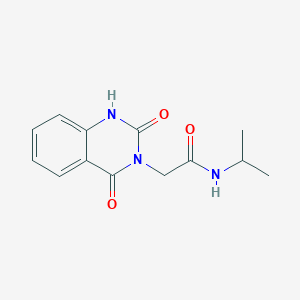![molecular formula C26H17N7O B2666073 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide CAS No. 891103-05-2](/img/structure/B2666073.png)
N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .
Synthesis Analysis
The synthesis of this compound and related compounds involves the combination of replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring . More detailed synthesis procedures can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyridine scaffold being a key feature . This scaffold is underexploited among the heme binding moieties . More detailed structural analysis can be found in the referenced papers .
科学的研究の応用
Cancer Immunotherapy and Antifibrotic Agents
One significant application is in the development of cancer immunotherapeutic and antifibrotic agents. A series of compounds, including the closely related EW-7197, have been synthesized to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5). These compounds demonstrated high ALK5 inhibitory activity, kinase selectivity, and oral bioavailability, making them promising candidates for treating cancer and fibrosis. Their pharmacokinetic study showed a favorable oral bioavailability with high systemic exposure, indicating their potential as effective therapeutic agents (Jin et al., 2014).
Antimicrobial Applications
Another application area is in the synthesis of novel compounds with antimicrobial properties. Compounds utilizing the triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential as novel antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Synthesis of Heterocyclic Compounds
The chemical structure of interest also plays a crucial role in the synthesis of heterocyclic compounds. For instance, studies involving the reaction of enaminones with aminoheterocycles have led to the creation of azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of this compound in synthesizing diverse heterocyclic frameworks (Almazroa et al., 2004).
Novel Heterocyclic Aryl Monoazo Organic Compounds
Research on the synthesis of novel heterocyclic aryl monoazo organic compounds incorporating selenium for dyeing polyester fibers has highlighted the potential of these compounds in various life applications due to their high efficiency in vitro screening of antioxidant activity, antitumor activity, and antimicrobial activity (Khalifa et al., 2015).
特性
IUPAC Name |
N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N7O/c34-26(23-13-10-17-5-1-2-6-20(17)29-23)28-19-11-8-18(9-12-19)21-14-15-24-30-31-25(33(24)32-21)22-7-3-4-16-27-22/h1-16H,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZXNLTCDNUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)




![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)



![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)

